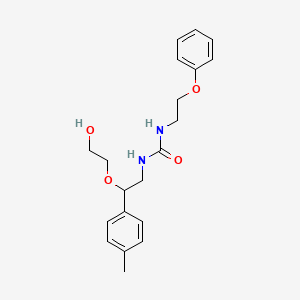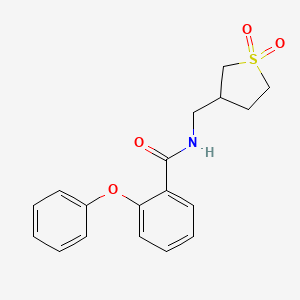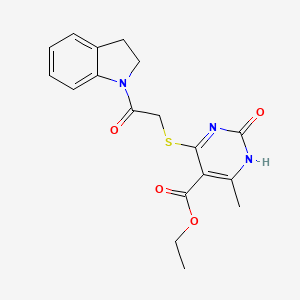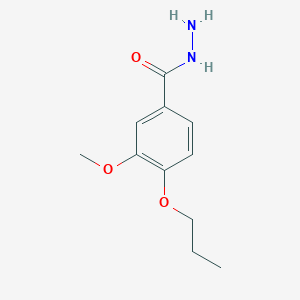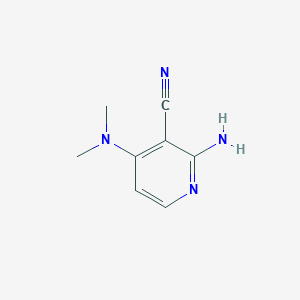
2-Amino-4-(dimethylamino)nicotinonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“2-Amino-4-(dimethylamino)nicotinonitrile” is a chemical compound with the CAS Number: 98694-73-6 and Linear Formula: C8H10N4 . It is typically stored in a dark place, under an inert atmosphere, at room temperature .
Molecular Structure Analysis
The molecular structure of “2-Amino-4-(dimethylamino)nicotinonitrile” is represented by the linear formula C8H10N4 . The InChI Key for this compound is JYHDOIVCIUAVJQ-UHFFFAOYSA-N .Physical And Chemical Properties Analysis
“2-Amino-4-(dimethylamino)nicotinonitrile” is a solid at room temperature . It has a molecular weight of 162.19 .Applications De Recherche Scientifique
Chemical Synthesis
“2-Amino-4-(dimethylamino)nicotinonitrile” is used in chemical synthesis . It has a molecular weight of 162.19 and a linear formula of C8H10N4 .
Cytotoxicity Studies
This compound has been studied for its cytotoxicity against breast cancer cell lines . In one study, a compound synthesized from 2-amino-4,6-diphenylnicotinonitrile demonstrated exceptional cytotoxicity, surpassing the potency of Doxorubicin .
Photophysical Properties
The photophysical properties of 2-amino-4,6-diphenylnicotinonitrile have been investigated . The fluorescence spectra of the synthesized compounds in different solvents reveal solvent-dependent shifts in the emission maximum values, highlighting the influence of the solvent environment on their fluorescence properties .
Quantum Chemical Analysis
Quantum chemical TD-DFT analysis provides insights into the electronic structure and fluorescence behavior of compounds synthesized from 2-amino-4,6-diphenylnicotinonitrile . This analysis elucidates HOMO-LUMO energy gaps, electronegativity values, and dipole moments, contributing to a deeper understanding of their electronic properties and potential reactivity .
Antimicrobial Activity
2-Amino-4,6-diphenylnicotinonitrile compounds have shown antimicrobial activity against various pathogens .
Antiproliferative Activity
These compounds have demonstrated antiproliferative activity with PIM-1 kinase inhibitory potential .
Anti-tubercular Activity
They have also shown anti-tubercular activity against Mycobacterium tuberculosis .
Fluorescent Sensors
In addition to their biological activities, 2-amino-4,6-diphenylnicotinonitrile compounds have shown promise as fluorescent sensors for monitoring photopolymerization processes . They exhibited higher sensitivity compared to commercially available probes and have demonstrated their ability to accelerate cationic photopolymerization processes, particularly in the photoinitiation of epoxide and vinyl monomers .
Safety and Hazards
Mécanisme D'action
Target of Action
It is known that similar compounds, such as indole derivatives, bind with high affinity to multiple receptors . This suggests that 2-Amino-4-(dimethylamino)nicotinonitrile may also interact with various biological targets.
Mode of Action
It is likely that the compound interacts with its targets in a manner similar to other related compounds, leading to changes in cellular processes .
Biochemical Pathways
It is known that related compounds can influence a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that 2-Amino-4-(dimethylamino)nicotinonitrile may also affect multiple biochemical pathways and have downstream effects on various cellular processes.
Result of Action
Given the broad range of biological activities associated with related compounds , it is likely that 2-Amino-4-(dimethylamino)nicotinonitrile could have diverse effects at the molecular and cellular levels.
Propriétés
IUPAC Name |
2-amino-4-(dimethylamino)pyridine-3-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N4/c1-12(2)7-3-4-11-8(10)6(7)5-9/h3-4H,1-2H3,(H2,10,11) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYHDOIVCIUAVJQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=C(C(=NC=C1)N)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
162.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Amino-4-(dimethylamino)nicotinonitrile | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


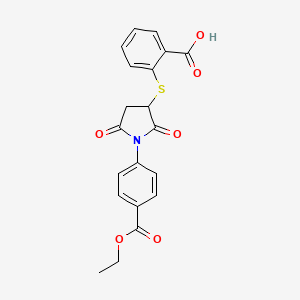
![(5,7-Dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)(3-((6-(dimethylamino)pyridazin-3-yl)oxy)pyrrolidin-1-yl)methanone](/img/structure/B2708284.png)
![N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-2-(4-(methylthio)phenyl)acetamide](/img/structure/B2708290.png)
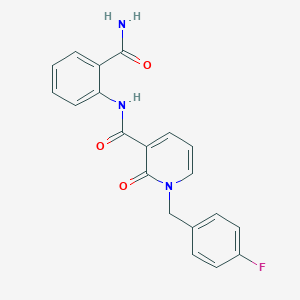
![4-[2-(Dimethylsulfamoylamino)ethylamino]-6-(ethylamino)-2-methylpyrimidine](/img/structure/B2708292.png)
![(E)-2-amino-1-((furan-2-ylmethylene)amino)-N-phenethyl-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B2708293.png)
![3-(dimethylamino)-N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)benzamide](/img/structure/B2708295.png)
